molecular formula C34H38N2O9 B12498379 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione

1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione

Cat. No.: B12498379
M. Wt: 618.7 g/mol
InChI Key: WIPCVBQXKBWNRC-UHFFFAOYSA-N
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Description

The compound 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione (hereafter referred to as Compound A) is a nucleoside analog featuring a modified tetrahydrofuran (oxolan) ring and a pyrimidine-2,4-dione moiety. Its structure includes protective groups such as the bis(4-methoxyphenyl)(phenyl)methyl (DMTr) group and a 2-methoxyethoxy substituent, which are critical for its stability and reactivity in oligonucleotide synthesis . This compound is primarily utilized in therapeutic oligonucleotide production, where protective groups prevent undesired side reactions during solid-phase synthesis .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N2O9/c1-22-20-36(33(39)35-31(22)38)32-30(43-19-18-40-2)29(37)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,37H,18-19,21H2,1-4H3,(H,35,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPCVBQXKBWNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione , also known by its chemical identifiers, exhibits a range of biological activities that have garnered attention in pharmacological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C31H33N3O6
  • Molecular Weight : 543.6 g/mol
  • CAS Number : 176755-83-2

The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit significant anticancer properties. For instance, docking studies have shown interactions with key enzymes involved in cancer proliferation pathways. The compound's ability to inhibit tumor growth has been noted in vitro and in vivo models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Studies have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This makes it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The results indicate promising inhibitory effects, suggesting potential applications in neuropharmacology .

Study 1: Anticancer Efficacy

In a recent study, the compound was tested against several cancer cell lines, including breast and lung cancer. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity. The study concluded that the compound could be a valuable addition to existing antibacterial therapies .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in various cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial8
1-(5-{...})Enzyme Inhibition10

Comparison with Similar Compounds

Key Observations :

  • 3′ Modifications : Compound A’s 2-methoxyethoxy group enhances hydrophilicity compared to tert-butyldimethylsilyl or benzoyl-protected analogs .
  • Stability : The DMTr group in Compound A and analogs improves stability under acidic conditions, critical for stepwise oligonucleotide synthesis .
  • Functionalization : The succinyl linker in enables conjugation to solid supports, a feature absent in Compound A.

Physicochemical Properties

Solubility and Stability

  • Compound A’s 2-methoxyethoxy group increases water solubility compared to tert-butyldimethylsilyl-protected analogs (e.g., ), which are highly lipophilic .
  • DMTr-protected compounds (e.g., Compound A, ) exhibit pH-dependent stability, with rapid deprotection under mild acids (e.g., 3% trichloroacetic acid) .

Reactivity

  • The 4-OH group in Compound A and is susceptible to oxidation, necessitating inert storage conditions (-20°C under argon) .
  • Sulfur-containing analogs (e.g., ) show higher nucleophilicity, enabling thiol-mediated conjugation but requiring degassed solvents during synthesis .

Key Reactions

  • DMTr Introduction: Triphenylphosphine (PPh₃) and diisopropylazodicarboxylate (DIAD) mediate DMTr protection via Mitsunobu reactions (e.g., ).
  • Deprotection: NaOH/ethanol mixtures cleave benzoylthio groups (e.g., ), while fluoride ions (e.g., TBAF) remove silyl protections (e.g., ).

Yield and Efficiency

Compound Reaction Time Yield Key Challenges Reference
Compound A 2 hours ~75% Steric hindrance from 2-methoxyethoxy
1 hour 82% Sensitivity to oxygen during synthesis
4 hours 65% Multi-step functionalization

Preparation Methods

Step 1: Preparation of Anhydrouridine

Starting Material : 5-Methyluridine (thymidine).
Reagents : Phosphorus oxychloride (POCl₃) or other dehydrating agents.
Mechanism :

  • Dehydration of 5-methyluridine forms a cyclic intermediate (anhydrouridine), enabling selective modification of the 2'-OH.
  • Example Protocol :
    • 5-Methyluridine (1.01 g, 6.5 mmol) in ethanol (30 mL) reacts with POCl₃ (0.39 g, 13 mmol) for 2 h at 35°C.

Yield : ~70–85%.

Step 2: 2'-O-MOE Group Introduction

Reagents :

  • Aluminum (Al) or magnesium (Mg) as catalysts.
  • 2-Methoxyethanol (solvent and reactant).
    Mechanism :
  • Anhydrouridine reacts with 2-methoxyethanol under reflux (155–160°C for 48 h) in the presence of Al to open the ring and introduce the MOE group.
  • Alternative Method :
    • Mg/MeOH with iodine catalyst, but this risks iodination side products.

Key Optimization :

Catalyst Conditions Yield Purity
Al 2-Methoxyethanol, 155°C, 48 h 55% >95%
Mg + I₂ MeOH, reflux, 5 h 30–40% Low

Note : Aluminum avoids side reactions and ensures higher yields.

Step 3: 5'-O-DMT Protection

Reagents :

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) .
  • Pyridine (base and solvent).
    Mechanism :
  • The 5'-hydroxyl group is protected by DMT-Cl in pyridine at 0–5°C.
  • Protocol :
    • Anhydrouridine (100–101 g, 347 mmol) reacts with DMT-Cl (144–145 g, 425 mmol) in pyridine (1.1 L) at -5°C to 5°C for 3–5 h.

Yield : ~98%.

Critical Reaction Parameters

Purification and Characterization

  • Column Chromatography : DMT-protected product is purified using silica gel with CH₂Cl₂/MeOH (20:1 → 10:1) and 0.5% Et₃N.
  • Analytical Data :
    • Molecular Formula : C₃₄H₃₈N₂O₉ (618.7 g/mol).
    • Key Peaks :
      • ¹H NMR : δ 3.32 (s, 3H, CH₃), 5.06 (s, 1H, CH).
      • IR : 1789, 1686 cm⁻¹ (CO).

Comparative Analysis of Methods

Method Advantages Limitations
Al-Catalyzed MOE High yield, no byproducts Long reaction time (48 h)
Mg/MeOH + I₂ Shorter reaction time Iodination side products
DMT-Cl in Pyridine High purity, scalable Requires anhydrous conditions

Applications and Significance

This compound is a key intermediate in antisense oligonucleotide (ASO) synthesis, where:

  • DMT Group : Protects the 5'-OH during solid-phase synthesis.
  • MOE Group : Enhances RNA stability by reducing nuclease degradation.
  • 5-Methyluracil : Mimics thymidine, improving binding affinity to complementary sequences.

Challenges and Solutions

  • Stereochemical Control : Anhydrouridine ensures retention of the ribose’s configuration during ring-opening.
  • Byproduct Mitigation : Aluminum catalysts prevent iodination or other side reactions.
  • Purification : Gradient elution in column chromatography ensures DMT group retention.

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